molecular formula C5H14N2O B12965560 (2-Isopropoxyethyl)hydrazine

(2-Isopropoxyethyl)hydrazine

Cat. No.: B12965560
M. Wt: 118.18 g/mol
InChI Key: XBFDOIATEVANMZ-UHFFFAOYSA-N
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Description

(2-Isopropoxyethyl)hydrazine is an organic compound with the molecular formula C5H14N2O It is a hydrazine derivative, characterized by the presence of an isopropoxy group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Isopropoxyethyl)hydrazine typically involves the reaction of 2-isopropoxyethanol with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The general reaction scheme is as follows:

2-Isopropoxyethanol+Hydrazine HydrateThis compound+Water\text{2-Isopropoxyethanol} + \text{Hydrazine Hydrate} \rightarrow \text{this compound} + \text{Water} 2-Isopropoxyethanol+Hydrazine Hydrate→this compound+Water

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropoxyethyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives.

Scientific Research Applications

(2-Isopropoxyethyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (2-Isopropoxyethyl)hydrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (2-Phenoxypropyl)hydrazine
  • (2-Thienylmethyl)hydrazine
  • Phenethyl-hydrazine

Uniqueness

(2-Isopropoxyethyl)hydrazine is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This uniqueness makes it valuable in specific applications where other hydrazine compounds may not be suitable.

Properties

Molecular Formula

C5H14N2O

Molecular Weight

118.18 g/mol

IUPAC Name

2-propan-2-yloxyethylhydrazine

InChI

InChI=1S/C5H14N2O/c1-5(2)8-4-3-7-6/h5,7H,3-4,6H2,1-2H3

InChI Key

XBFDOIATEVANMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCNN

Origin of Product

United States

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